molecular formula C15H15N5O2S B2532918 N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1797340-84-1

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2532918
CAS No.: 1797340-84-1
M. Wt: 329.38
InChI Key: IUKBNEZEZZNALZ-UHFFFAOYSA-N
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Description

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H15N5O2S and its molecular weight is 329.38. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Novel analogs of compounds structurally related to the queried chemical have been designed, synthesized, and tested for their antibacterial activity. Studies have shown that some compounds exhibit promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations. These findings suggest potential applications of such compounds in developing new antibacterial agents (Palkar et al., 2017).

Anticancer Evaluation

Research into similar compounds has also extended to evaluating their anticancer properties. Novel Schiff’s bases containing thiadiazole scaffolds were synthesized and showed promising in vitro anticancer activity against a panel of human cancer cell lines. These findings indicate the potential therapeutic applications of these compounds in cancer treatment (Tiwari et al., 2017).

Enzyme Inhibition

Studies on metal complexes of heterocyclic sulfonamide, which share a structural resemblance with the queried compound, have revealed strong carbonic anhydrase inhibitory properties. These complexes exhibit potent inhibitory effects against human carbonic anhydrase isoenzymes, suggesting their utility in designing inhibitors for therapeutic applications (Büyükkıdan et al., 2013).

Catalysis and Green Chemistry

Some studies have explored the use of related compounds as catalysts in the synthesis of diverse heterocyclic derivatives, emphasizing the advantages such as high yields, short reaction times, and compliance with green chemistry protocols. These aspects highlight the potential application of these compounds in facilitating environmentally friendly chemical syntheses (Khazaei et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the specific biological or chemical context in which the compound is used .

Properties

IUPAC Name

N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-20-14-4-5-22-8-10(14)13(17-20)7-16-15(21)9-2-3-11-12(6-9)19-23-18-11/h2-3,6H,4-5,7-8H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKBNEZEZZNALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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